Cas no 958452-01-2 (1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene)

1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene 化学的及び物理的性質
名前と識別子
-
- 4-(3,4,4-Trifluoro-but-3-en-1-yl-thio)-1-bromobenzene
- 1-bromo-4-(3,4,4-trifluorobut-3-enylsulfanyl)benzene
- 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene
- DTXSID00669696
- 958452-01-2
- 1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene
- EN300-19884849
-
- MDL: MFCD11111922
- インチ: InChI=1S/C10H8BrF3S/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2
- InChIKey: PRGBQFCESSOMPU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1SCCC(=C(F)F)F)Br
計算された属性
- せいみつぶんしりょう: 295.94800
- どういたいしつりょう: 295.94822g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 25.3Ų
じっけんとくせい
- PSA: 25.30000
- LogP: 5.00890
1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19884849-10g |
1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |
958452-01-2 | 95% | 10g |
$3746.0 | 2023-09-16 | |
Enamine | EN300-19884849-5g |
1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |
958452-01-2 | 95% | 5g |
$2525.0 | 2023-09-16 | |
Aaron | AR01H660-250mg |
4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |
958452-01-2 | 95% | 250mg |
$618.00 | 2025-02-14 | |
Enamine | EN300-19884849-0.05g |
1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |
958452-01-2 | 95% | 0.05g |
$202.0 | 2023-09-16 | |
Enamine | EN300-19884849-0.1g |
1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |
958452-01-2 | 95% | 0.1g |
$301.0 | 2023-09-16 | |
Enamine | EN300-19884849-0.5g |
1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |
958452-01-2 | 95% | 0.5g |
$679.0 | 2023-09-16 | |
1PlusChem | 1P01H5XO-5g |
4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |
958452-01-2 | 95% | 5g |
$3183.00 | 2024-04-19 | |
Aaron | AR01H660-100mg |
4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |
958452-01-2 | 95% | 100mg |
$439.00 | 2025-02-14 | |
Aaron | AR01H660-5g |
4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |
958452-01-2 | 95% | 5g |
$3497.00 | 2024-07-18 | |
1PlusChem | 1P01H5XO-10g |
4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |
958452-01-2 | 95% | 10g |
$4692.00 | 2023-12-16 |
1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzeneに関する追加情報
Recent Advances in the Application of 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene (CAS: 958452-01-2) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene (CAS: 958452-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluorobutene and bromophenyl sulfide moieties, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and material science. Recent studies have explored its utility as a versatile building block for the synthesis of complex bioactive molecules, owing to its reactivity and structural features.
One of the key areas of interest is the compound's role in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use as a precursor in the synthesis of selective kinase inhibitors targeting cancer-related pathways. The researchers employed 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene as a key intermediate in a multi-step synthesis, ultimately yielding compounds with potent inhibitory activity against specific oncogenic kinases. The study reported IC50 values in the nanomolar range, underscoring the compound's potential in anticancer drug development.
In addition to its applications in drug discovery, recent research has explored the compound's utility in chemical biology. A 2024 study in ACS Chemical Biology demonstrated its use as a click chemistry reagent for protein labeling. The trifluorobutene moiety of 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene was shown to undergo efficient [3+2] cycloaddition reactions with tetrazines, enabling selective labeling of proteins in live cells. This approach offers advantages over traditional labeling methods, including faster reaction kinetics and reduced background signal.
Further investigations have focused on the compound's physicochemical properties and their implications for drug design. Computational studies published in the Journal of Chemical Information and Modeling (2024) analyzed the conformational flexibility and electronic properties of 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene. The results suggested that the compound's unique electronic distribution, influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating sulfur atom, contributes to its reactivity and binding interactions with biological targets.
Recent advances in synthetic methodology have also expanded the accessibility of this compound. A 2024 report in Organic Letters described an improved synthetic route to 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene, featuring higher yields and milder reaction conditions compared to previous methods. This development is particularly significant for scaling up production for pharmaceutical applications.
Looking forward, the unique properties of 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for the development of novel therapeutic agents. As synthetic methods continue to improve and applications expand, this compound is likely to play an increasingly important role in advancing pharmaceutical research.
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